5-(2-aminoethyl)-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
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Overview
Description
5-(2-aminoethyl)-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a synthetic compound that belongs to the class of pyrazolopyrazines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of both amino and fluorophenyl groups in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-aminoethyl)-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazolopyrazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorophenyl group: This step may involve a nucleophilic substitution reaction where a fluorophenyl halide reacts with the pyrazolopyrazine core.
Attachment of the aminoethyl group: This can be done through reductive amination or other suitable amination reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of imines or other oxidized derivatives.
Reduction: Reduction reactions could target the pyrazolopyrazine core or the fluorophenyl group, potentially altering the compound’s electronic properties.
Substitution: The fluorophenyl group is likely to participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield imines, while substitution could introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
5-(2-aminoethyl)-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving pyrazolopyrazines.
Medicine: Investigation of its therapeutic potential, particularly in areas such as oncology or neurology.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(2-aminoethyl)-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one would depend on its specific biological target. Generally, compounds of this class may interact with enzymes or receptors, modulating their activity. The presence of the fluorophenyl group could enhance binding affinity to certain molecular targets, while the aminoethyl group might facilitate interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
5-(2-aminoethyl)-2-phenyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one: Lacks the fluorine atom, which may result in different biological activity.
5-(2-aminoethyl)-2-(4-chlorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one: Contains a chlorine atom instead of fluorine, potentially altering its chemical reactivity and biological properties.
5-(2-aminoethyl)-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one: The presence of a methyl group instead of fluorine may affect its hydrophobicity and interaction with biological targets.
Uniqueness
The unique combination of the aminoethyl and fluorophenyl groups in 5-(2-aminoethyl)-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one may confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
5-(2-aminoethyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4O/c15-11-3-1-10(2-4-11)12-9-13-14(20)18(6-5-16)7-8-19(13)17-12/h1-4,7-9H,5-6,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWHARGFALERRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C=CN(C(=O)C3=C2)CCN)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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